2,6,9,9-Tetramethyl-9,10-dihydroacridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6,9,9-Tetramethyl-9,10-dihydroacridine is a derivative of acridine, a heterocyclic organic compound. This compound is known for its electron-donating properties and potential for chemical modifications, making it a valuable component in various scientific applications, particularly in the field of organic electronics and photonics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,9,9-Tetramethyl-9,10-dihydroacridine can be achieved through a one-pot C–H arylation procedure. This method involves the functionalization of the acridine unit, particularly at the 2 and 7 positions, which has been less explored in previous studies . The reaction conditions typically involve the use of palladium catalysts and aryl halides under controlled temperatures and pressures to facilitate the arylation process .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using scalable catalysts, and ensuring efficient separation and purification processes to produce the compound in significant quantities .
Chemical Reactions Analysis
Types of Reactions
2,6,9,9-Tetramethyl-9,10-dihydroacridine undergoes various chemical reactions, including:
Oxidation: This reaction can convert the dihydroacridine to acridine derivatives.
Reduction: The compound can be reduced to form different hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the acridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Major Products Formed
The major products formed from these reactions include various acridine derivatives with different functional groups, which can be tailored for specific applications in organic electronics and photonics .
Scientific Research Applications
2,6,9,9-Tetramethyl-9,10-dihydroacridine has several scientific research applications:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific molecular pathways.
Mechanism of Action
The mechanism by which 2,6,9,9-Tetramethyl-9,10-dihydroacridine exerts its effects involves its electron-donating properties. This allows it to participate in various photophysical processes, such as thermally activated delayed fluorescence (TADF). The compound’s molecular structure enables efficient reverse intersystem crossing (RISC) between singlet and triplet states, enhancing its emission properties in OLED applications .
Comparison with Similar Compounds
Similar Compounds
- 9,9-Dimethyl-9,10-dihydroacridine
- 2,7,9,9-Tetramethyl-9,10-dihydroacridine
- 9,9,9′9′-Tetramethyl-9,9′10,10′-tetrahydro-2,10′-biacridine
Uniqueness
2,6,9,9-Tetramethyl-9,10-dihydroacridine is unique due to its specific functionalization at the 2 and 7 positions, which enhances its electron-donating properties and makes it particularly suitable for applications in TADF emitters and OLEDs. Its ability to undergo various chemical modifications further adds to its versatility in scientific research and industrial applications .
Properties
CAS No. |
6271-68-7 |
---|---|
Molecular Formula |
C17H19N |
Molecular Weight |
237.34 g/mol |
IUPAC Name |
2,6,9,9-tetramethyl-10H-acridine |
InChI |
InChI=1S/C17H19N/c1-11-6-8-15-14(9-11)17(3,4)13-7-5-12(2)10-16(13)18-15/h5-10,18H,1-4H3 |
InChI Key |
HJKHLTFWVJURCY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C(C2(C)C)C=CC(=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.